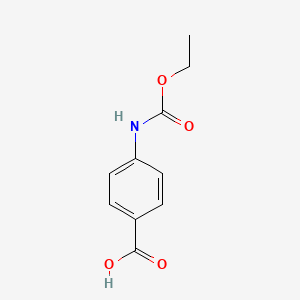

4-((Ethoxycarbonyl)amino)benzoic acid

Descripción general

Descripción

4-((Ethoxycarbonyl)amino)benzoic acid is an organic compound with the molecular formula C10H11NO4. It is a derivative of benzoic acid, where the amino group is substituted with an ethoxycarbonyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Ethoxycarbonyl)amino)benzoic acid typically involves the esterification of p-aminobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid . The reaction proceeds as follows:

- Dissolve p-aminobenzoic acid in ethanol.

- Add concentrated sulfuric acid dropwise while stirring the mixture.

- Heat the reaction mixture under reflux for several hours.

- After completion, neutralize the reaction mixture with a base such as sodium bicarbonate.

- Extract the product using an organic solvent like ethyl acetate.

- Purify the product by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is common to achieve high purity levels.

Análisis De Reacciones Químicas

Types of Reactions

4-((Ethoxycarbonyl)amino)benzoic acid undergoes various chemical reactions, including:

Esterification: Reaction with alcohols to form esters.

Hydrolysis: Reaction with water or aqueous base to revert to p-aminobenzoic acid.

Substitution: Electrophilic aromatic substitution reactions due to the presence of the benzene ring.

Common Reagents and Conditions

Esterification: Ethanol and sulfuric acid.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Substitution: Halogens or nitro groups under acidic conditions.

Major Products Formed

Esterification: Formation of ethyl 4-((ethoxycarbonyl)amino)benzoate.

Hydrolysis: Formation of p-aminobenzoic acid.

Substitution: Formation of halogenated or nitrated derivatives of this compound.

Aplicaciones Científicas De Investigación

Medicinal Applications

Antimicrobial Properties

Research has indicated that derivatives of 4-((ethoxycarbonyl)amino)benzoic acid exhibit significant antimicrobial activity. For instance, studies have shown that certain analogs possess antibacterial properties against strains such as Staphylococcus aureus, with minimum inhibitory concentrations (MIC) indicating effectiveness at low concentrations (≥15.62 µM) . Additionally, these compounds have demonstrated antifungal activities, making them potential candidates for developing new antimicrobial agents.

Anticancer Potential

Recent investigations into the anticancer properties of para-aminobenzoic acid analogs have revealed promising results. Some derivatives have shown notable cytotoxicity against cancer cell lines, including HepG2, with IC50 values indicating effective inhibition of cell proliferation . The structural modifications in this compound can enhance its bioactivity, making it a subject of interest for further research in cancer therapeutics.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in various studies. The presence of the ethoxycarbonyl group is believed to contribute to its ability to modulate inflammatory responses, potentially offering therapeutic benefits in treating inflammatory diseases .

Agricultural Applications

Herbicide Development

There is emerging interest in the use of this compound derivatives as herbicides. The compound's ability to inhibit specific biochemical pathways in plants suggests potential applications in developing selective herbicides that target undesirable plant species without harming crops . This application could lead to more sustainable agricultural practices by reducing reliance on traditional herbicides.

Material Science Applications

Polymer Synthesis

The compound serves as an intermediate in the synthesis of various polymers and materials. Its unique functional groups allow it to participate in polymerization reactions, leading to the creation of novel materials with tailored properties . These materials can be utilized in coatings, adhesives, and other industrial applications.

UV Protection in Cosmetics

Another notable application is its incorporation into cosmetic formulations as a UV-blocking agent. The compound's ability to absorb ultraviolet radiation makes it a valuable ingredient in sunscreens and other skincare products aimed at protecting the skin from harmful UV exposure .

Summary of Case Studies

Mecanismo De Acción

The mechanism of action of 4-((Ethoxycarbonyl)amino)benzoic acid involves its interaction with various molecular targets. The ethoxycarbonyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The benzene ring allows for electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis.

Comparación Con Compuestos Similares

Similar Compounds

4-Aminobenzoic acid: Lacks the ethoxycarbonyl group, making it less reactive in esterification reactions.

Ethyl 4-aminobenzoate: Similar structure but with an ester group instead of the carboxylic acid group.

4-((Methylamino)carbonyl)benzoic acid: Contains a methylamino group instead of an ethoxycarbonyl group.

Uniqueness

4-((Ethoxycarbonyl)amino)benzoic acid is unique due to the presence of the ethoxycarbonyl group, which enhances its reactivity in esterification and substitution reactions. This makes it a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals.

Actividad Biológica

4-((Ethoxycarbonyl)amino)benzoic acid, also known as ethyl 4-aminobenzoate, is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential applications in pharmaceuticals and medicine.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 211.20 g/mol. The compound features an ethoxycarbonyl group and an amino group attached to a benzoic acid structure, which contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for some derivatives can be as low as 15.62 µM, demonstrating potent antibacterial activity .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| This compound | 15.62 | Staphylococcus aureus |

| Schiff Base Derivative | ≥ 62.5 | Mycobacterium spp. |

| Schiff Base Derivative | ≥ 7.81 | Fungal strains |

Cytotoxicity

In addition to its antimicrobial effects, this compound has shown cytotoxic properties against various cancer cell lines. Studies have reported IC50 values indicating significant cytotoxicity for HepG2 cells, with values around 15.0 µM .

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | ≥ 15.0 |

| MCF-7 | Varies |

| HCT116 | Varies |

The mechanism by which this compound exerts its biological effects may involve several pathways:

- Inhibition of Bacterial Cell Wall Synthesis : The compound's structure allows it to interfere with the synthesis of peptidoglycan, a critical component of bacterial cell walls.

- Induction of Apoptosis in Cancer Cells : It may trigger apoptotic pathways in cancer cells, leading to cell death.

- Antioxidant Activity : Some studies suggest that derivatives of this compound can scavenge free radicals, reducing oxidative stress in cells .

Case Studies

A notable case involved the use of potassium salt derived from para-aminobenzoic acid (PABA), which is structurally related to this compound. In this case study, a patient treated with PABA exhibited significant improvement in dermatological conditions after administration over several weeks . This highlights the potential therapeutic applications of compounds within this chemical class.

Propiedades

IUPAC Name |

4-(ethoxycarbonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-2-15-10(14)11-8-5-3-7(4-6-8)9(12)13/h3-6H,2H2,1H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQYSIQVFJYQNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346237 | |

| Record name | 4-((Ethoxycarbonyl)amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5180-75-6 | |

| Record name | 4-((Ethoxycarbonyl)amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.